molecular formula C18H16ClFN6O B2849381 (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 1170597-14-4

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No.: B2849381
CAS No.: 1170597-14-4
M. Wt: 386.82
InChI Key: SSHROPVVPULTQM-UHFFFAOYSA-N
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Description

The compound “(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone)” is a complex organic molecule that features a combination of pyrazole, pyrimidine, piperazine, and substituted phenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual heterocyclic components (pyrazole, pyrimidine, and piperazine derivatives) followed by their sequential coupling. Typical reaction conditions might include:

    Formation of pyrazole and pyrimidine rings: These can be synthesized through cyclization reactions involving hydrazines and diketones for pyrazoles, and amidines and β-diketones for pyrimidines.

    Coupling reactions: The piperazine ring can be introduced through nucleophilic substitution reactions, often using halogenated intermediates.

    Final assembly: The chlorofluorophenyl group can be attached via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:

    Continuous flow chemistry: To enhance reaction efficiency and control.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation and Reduction: The pyrazole and pyrimidine rings can be oxidized or reduced under specific conditions.

    Substitution: The halogenated phenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

    Acids and bases: Hydrochloric acid, sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: As ligands in metal-catalyzed reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of heterocyclic rings.

    Receptor modulators: Interaction with biological receptors.

Medicine

    Drug development: Potential lead compounds for the development of new pharmaceuticals.

    Antimicrobial agents: Possible activity against bacteria, fungi, or viruses.

Industry

    Material science: Components in the synthesis of advanced materials.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes: Inhibiting their activity by occupying the active site.

    Interact with receptors: Modulating signal transduction pathways.

    Disrupt cellular processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone
  • (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Uniqueness

  • Substituent effects : The presence of both chloro and fluoro groups on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
  • Steric and electronic properties : The combination of different heterocycles and substituents provides a unique set of steric and electronic properties, potentially leading to distinct biological activities.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN6O/c19-15-10-13(20)2-3-14(15)18(27)25-8-6-24(7-9-25)16-11-17(22-12-21-16)26-5-1-4-23-26/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHROPVVPULTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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